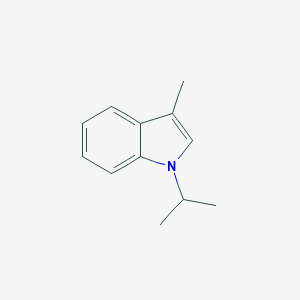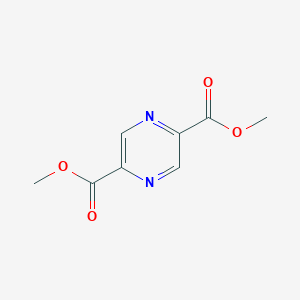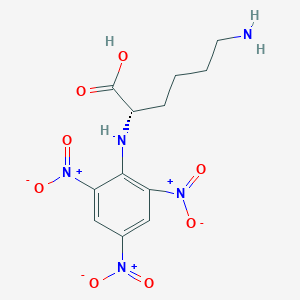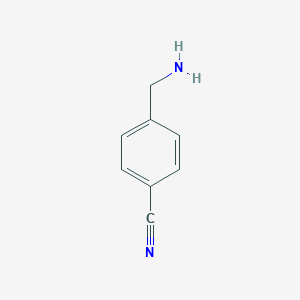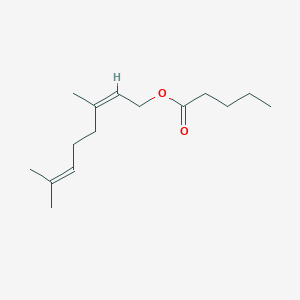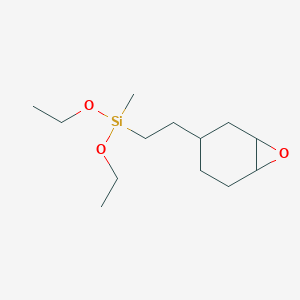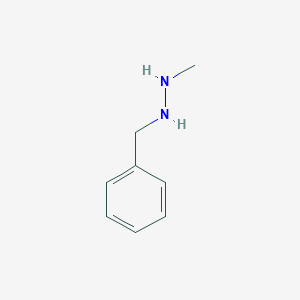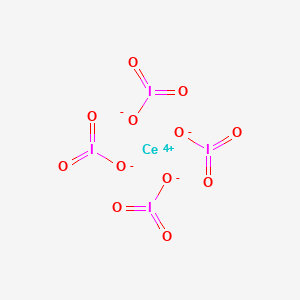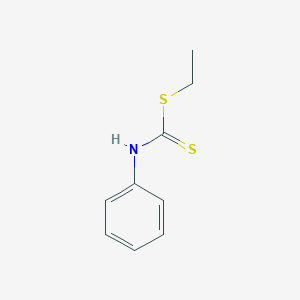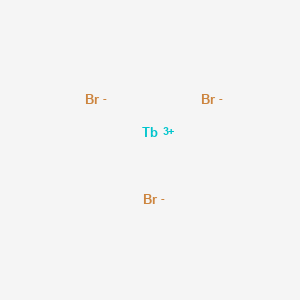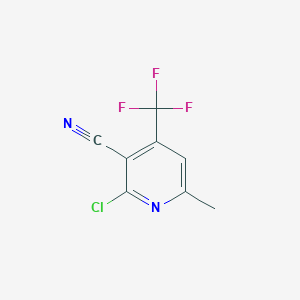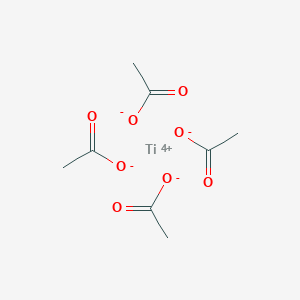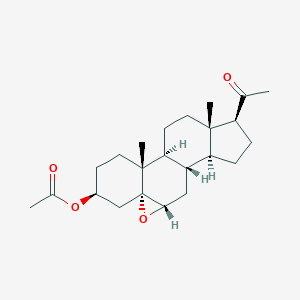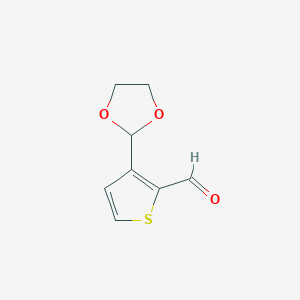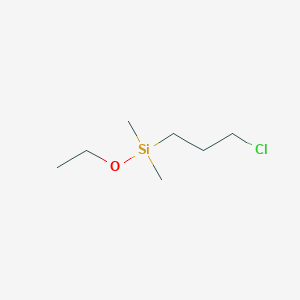
(3-Chloropropyl)ethoxydimethylsilane
説明
Synthesis Analysis
The synthesis of (3-Chloropropyl)ethoxydimethylsilane and related compounds often involves the controlled hydrolysis and condensation of chloropropyltrimethoxysilane derivatives. For instance, Rozga-Wijas et al. (2010) describe the generation of 3-chloropropylsilanetriol, a monomer for the synthesis of oligosilsesquioxanes bearing chloropropyl groups, through controlled hydrolysis of 3-chloropropyltrimethoxysilane (Rozga-Wijas et al., 2010). Marciniec et al. (2008) detail an efficient synthesis method for octakis(3-chloropropyl)octasilsesquioxane, demonstrating the versatility of chloropropylsilane compounds in generating complex siloxane structures (Marciniec et al., 2008).
Molecular Structure Analysis
The molecular structure of (3-Chloropropyl)ethoxydimethylsilane and its derivatives is characterized by the presence of a chloropropyl group attached to a siloxane backbone, which is further modified by ethoxydimethylsilyl groups. These structural features are critical for the compound's reactivity and utility in various chemical transformations.
Chemical Reactions and Properties
The chemical reactivity of (3-Chloropropyl)ethoxydimethylsilane is influenced by the presence of the chloropropyl group, which can undergo further functionalization and cross-linking reactions. For example, Hopper et al. (1980) studied the heterogeneous gas/solid reactions of 3-chloropropyltrimethoxysilane with alkoxide bases, illustrating the compound's reactivity towards substitution and elimination reactions (Hopper et al., 1980).
科学的研究の応用
Functional Polysiloxanes Synthesis and Applications : Functional dialkoxysilanes, including variants of (3-Chloropropyl)ethoxydimethylsilane, were synthesized and used to create functional polysiloxanes. These materials exhibit fluorescence properties and have potential applications in hydrophilic modifications and biomedical fields (Cao et al., 2017).
Biocidal Polymers with Biocidal Activity : Polysiloxanes containing 3-chloropropyl groups demonstrated bactericidal activity against bacteria such as Escherichia coli and Aeromonas hydrophila. These polymers, synthesized by quaternization with linear polysiloxanes containing 3-chloropropyl groups, have potential applications in antimicrobial coatings and materials (Sauvet et al., 2000).
Synthesis of Octakis(3-chloropropyl)octasilsesquioxane : This study presents a new method for synthesizing octakis(3-chloropropyl)octasilsesquioxane, which is more rapid and efficient than previous methods. The synthesized product has potential applications in material science and nanotechnology (Marciniec et al., 2008).
Organic Functionalization of Silica Surface : Aryl(3-chloropropyl)dimethylsilanes, including variations of (3-Chloropropyl)ethoxydimethylsilane, were used to functionalize silica surfaces. This method has implications for creating organic–inorganic hybrid materials (Fukaya et al., 2010).
Functionalized Polysiloxanes Synthesis for Enhanced Drug Penetration : 3-Chloropropyl-terminated block copolymers were developed as polymeric transdermal penetration enhancers. These polymers showed significant effectiveness in enhancing the penetration of hydrophilic drugs through the skin (Akimoto et al., 1997).
Silane Treatment in Polyurethane/Water Glass Grouting Materials : 3-Chloropropyltrimethoxysilane was used to improve the distribution of water glass in polyurethane matrices. This study indicates potential applications in construction and building materials (Zhenglong et al., 2016).
Safety And Hazards
(3-Chloropropyl)ethoxydimethylsilane is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
3-chloropropyl-ethoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-4-9-10(2,3)7-5-6-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFBEYQLKOBDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159243 | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropropyl)ethoxydimethylsilane | |
CAS RN |
13508-63-9 | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13508-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloropropyl)ethoxydimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-CHLOROPROPYL)ETHOXYDIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DZ4XF983L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



